2-Pyridin-4-yl-3,1-benzoxazin-4-one
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Overview
Description
2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a benzoxazinone core structure fused with a pyridine ring, making it a versatile scaffold for various chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .
Mode of Action
The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the high-yield production of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclodehydration reactions using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoxazinone ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
Major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced forms of the compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Pyridin-4-yl-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor for various enzymes, making it useful in biochemical studies.
Medicine: Investigated for its potential as an anti-neoplastic agent, enzyme inhibitor, and protease inhibitor.
Industry: Used in the production of fungicidal agents and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-3-yl-benzo[d][1,3]oxazin-4-one: Another benzoxazinone derivative with similar inhibitory properties.
Thieno[2,3-b]pyridinyl-4H-3,1-benzoxazin-4-one: A compound with a thieno ring fused to the benzoxazinone core, showing different biological activities
Uniqueness
2-Pyridin-4-yl-3,1-benzoxazin-4-one is unique due to its specific structure that allows for versatile chemical modifications and its potent inhibitory effects on enzymes like human neutrophil elastase. This makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxazinones, characterized by a benzene ring fused to an oxazine ring. The specific substitution at the pyridine and benzoxazinone moieties contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones exhibit antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Cytotoxicity
This compound has been evaluated for cytotoxic effects against cancer cell lines. In one study, related compounds showed cytotoxicity with an ID50 value of approximately 9.9 µM in P388 cells, indicating potential as an anticancer agent . This cytotoxicity is often attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis.
Inhibition of Serine Proteases
The compound has shown promise as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. Molecular modeling studies suggest that this compound derivatives can effectively bind to the active site of HNE, potentially leading to the development of anti-inflammatory therapeutics .
The biological activity of this compound is primarily mediated through its interaction with specific biological targets:
- Inhibition of ATM Kinase : The compound acts as a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, which plays a critical role in the DNA damage response (DDR) pathway. Inhibition leads to an accumulation of DNA damage, making it a candidate for cancer therapy.
- Serine Protease Inhibition : By binding to serine proteases like HNE, the compound can modulate inflammatory responses, indicating its potential use in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Pharmacokinetics
Preclinical pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The compound shows good bioavailability and low predicted clinical doses, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Cytotoxicity : A structure-activity relationship (SAR) study revealed that modifications at specific positions on the benzoxazinone scaffold could enhance cytotoxicity against cancer cells. For example, compounds with substitutions at the 5 and 7 positions exhibited improved potency against P388 cells .
- Antimicrobial Evaluation : A series of benzoxazinone derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased antimicrobial activity compared to parent compounds .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCWAWOPGTMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.